molecular formula C15H14N4 B12912116 2-Phenyl-4-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile CAS No. 823796-04-9

2-Phenyl-4-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile

Cat. No.: B12912116
CAS No.: 823796-04-9
M. Wt: 250.30 g/mol
InChI Key: URYWUBWNGLSRAY-UHFFFAOYSA-N
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Description

2-Phenyl-4-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group, a pyrrolidine ring, and a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile typically involves the construction of the pyrimidine ring followed by the introduction of the phenyl and pyrrolidine substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminopyrimidine with benzaldehyde and pyrrolidine in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives. Substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

2-Phenyl-4-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Phenyl-4-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in biological processes. For example, it may inhibit tyrosine kinases or modulate G-protein coupled receptors, leading to downstream effects on cell signaling and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-4-(pyrrolidin-1-yl)pyrimidine-5-carbonitrile is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring enhances its three-dimensional structure and potential for specific interactions with biological targets. Additionally, the carbonitrile group can participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

823796-04-9

Molecular Formula

C15H14N4

Molecular Weight

250.30 g/mol

IUPAC Name

2-phenyl-4-pyrrolidin-1-ylpyrimidine-5-carbonitrile

InChI

InChI=1S/C15H14N4/c16-10-13-11-17-14(12-6-2-1-3-7-12)18-15(13)19-8-4-5-9-19/h1-3,6-7,11H,4-5,8-9H2

InChI Key

URYWUBWNGLSRAY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2C#N)C3=CC=CC=C3

Origin of Product

United States

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